molecular formula C18H17ClO4 B1308241 2-CHLORO-2',4',6'-TRIMETHOXYCHALCONE

2-CHLORO-2',4',6'-TRIMETHOXYCHALCONE

Cat. No.: B1308241
M. Wt: 332.8 g/mol
InChI Key: VALXXUGYOUKCIH-UHFFFAOYSA-N
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Description

2-Chloro-2',4',6'-Trimethoxychalcone is a synthetic chalcone derivative of significant interest in medicinal chemistry research. Chalcones are recognized as privileged scaffolds in drug discovery due to their wide array of bioactivities . This compound features a trimethoxy substitution pattern on one aromatic ring and a chloro substituent on the other, a structure designed to probe structure-activity relationships in various biological contexts. The trimethoxy motif is a feature of interest in the development of anti-cancer agents. Research on novel synthetic chalcone analogs with similar substitution patterns has demonstrated potent anti-tumor effects in preclinical models, such as inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) . Furthermore, the specific framework of 2'-hydroxy-chalcones is actively explored for developing dual antioxidant and anti-inflammatory agents, as these compounds can interact with key enzymatic targets like lipoxygenase (LOX) . The strategic substituents on this chalcone backbone make it a valuable chemical tool for researchers investigating new pathways in oncology, inflammation, and oxidative stress-related diseases, providing insights into the mechanisms of cell death and enzyme inhibition .

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXXUGYOUKCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-chloro-2',4',6'-trimethoxychalcone possesses notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)
CCRF-CEM10.67
CEM/ADR500018.60

In studies involving leukemia cells, the compound exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Anti-Inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in macrophages, thereby reducing inflammation.

Mechanism of Action:

  • The compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the inflammatory response.
  • It prevents the activation of inhibitor kappa B kinase (IKK), leading to decreased translocation of NF-κB into the nucleus .

Table 2: Anti-Inflammatory Effects of this compound

CytokineEffect
Tumor Necrosis Factor αInhibition
Interleukin-1βInhibition
Interleukin-6Inhibition

The anti-inflammatory activity has been confirmed through various assays measuring nitric oxide production and cytokine levels in lipopolysaccharide (LPS)-activated macrophages .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Table 3: Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansHigh

These findings highlight its potential as a natural preservative or therapeutic agent against infectious diseases .

Neuroprotective Effects

Emerging research suggests that this chalcone derivative may have neuroprotective properties. It appears to inhibit neuroinflammatory responses mediated by microglial activation, which is critical in neurodegenerative diseases.

Mechanism:

  • The compound reduces the expression of inflammatory mediators in microglial cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of 2-chloro-2',4',6'-trimethoxychalcone with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Study
This compound 2-Cl, 2',4',6'-OCH₃ C₁₈H₁₇ClO₄ 332.78 (calculated) Synthetic derivative; limited data N/A
4,4',6'-Trimethoxychalcone 4,4',6'-OCH₃ C₁₇H₁₆O₄ 298.30 Cytotoxic activity (IC₅₀: ~10 µM) Lonchocarpus punctatus
2′-Hydroxy-4,4′,6′-trimethoxychalcone 2′-OH, 4,4',6'-OCH₃ C₁₇H₁₆O₅ 300.30 Isolated from plants; activity N/R Kaempferia angustifolia
Trans-3,4,4’,5-tetramethoxystilbene Stilbene with 3,4,4’,5-OCH₃ C₁₆H₁₆O₄ 272.29 Potent cytotoxic activity (IC₅₀: <5 µM) Synthetic/Plant-derived

Key Observations:

  • Chlorine vs. This may enhance membrane permeability or stability .
  • Methoxy Positioning: The 2',4',6'-trimethoxy pattern in the target compound creates a sterically hindered B-ring, which may influence binding to biological targets compared to 4,4',6'-trimethoxychalcone (less steric bulk) .
  • Bioactivity Trends: While 4,4',6'-trimethoxychalcone exhibits cytotoxicity (IC₅₀ ~10 µM), the chloro analog’s activity remains unstudied. However, substituent electronegativity differences suggest possible variations in potency or selectivity .

Computational and Theoretical Perspectives

Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), could model the electronic structure of these compounds . For example:

  • The chloro group’s electron-withdrawing nature may reduce the highest occupied molecular orbital (HOMO) energy, affecting redox reactivity.
  • Comparative DFT analysis with 4,4',6'-trimethoxychalcone could predict differences in dipole moments, polarizability, and charge distribution.

Preparation Methods

Claisen-Schmidt Condensation Reaction

The most widely reported and utilized method for synthesizing 2-Chloro-2',4',6'-trimethoxychalcone is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.

  • Reactants:

    • 2-Chloroacetophenone (provides the ketone moiety with the chloro substituent)
    • 2,4,6-Trimethoxybenzaldehyde (provides the aldehyde moiety with methoxy substituents)
  • Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases to catalyze the reaction.

  • Solvent: Typically aqueous alcoholic solutions (e.g., ethanol-water mixtures) are used to dissolve reactants and facilitate the reaction.

  • Reaction Conditions:

    • Temperature: Usually between room temperature (20–25 °C) and 50 °C.
    • Time: Reaction times vary from 12–15 hours at elevated temperature to up to one week at room temperature.
    • Molar Ratio: Equimolar amounts of ketone and aldehyde are used to optimize yield.
  • Mechanism: The base deprotonates the α-hydrogen of the ketone, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated chalcone.

  • Purification: The crude product is typically purified by recrystallization from methanol or by column chromatography using silica gel with solvents such as ethyl acetate and hexane.

Table 1: Typical Claisen-Schmidt Condensation Conditions for this compound

Parameter Typical Range/Value
Ketone 2-Chloroacetophenone (1 equiv.)
Aldehyde 2,4,6-Trimethoxybenzaldehyde (1 equiv.)
Base NaOH or KOH (10-60% aqueous solution)
Solvent Ethanol-water mixture
Temperature 20–50 °C
Reaction Time 12–15 hours (50 °C) or up to 7 days (room temp)
Yield 60–70% (typical)

Research Findings and Yields

  • Literature reports yields of 60–70% for methoxylated chalcones synthesized via Claisen-Schmidt condensation under mild conditions, with purification by recrystallization or silica gel chromatography.

  • The reaction is robust and tolerates various substituents, including chloro and methoxy groups, without significant side reactions.

  • The product typically appears as a light yellow solid, consistent with chalcone derivatives.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Claisen-Schmidt Condensation 2-Chloroacetophenone + 2,4,6-trimethoxybenzaldehyde NaOH/KOH, ethanol-water, 20–50 °C, 12–15 h 60–70 Most common, straightforward synthesis
Multi-step Pyrimidine Route Malononitrile, methanol, composite solvents Multi-step: salt formation, cyanamide, condensation N/A More complex, not typical for chalcones
Triazine Preparation Cyanuric chloride, sodium methoxide, DMF Low temp, 1–3 h, recrystallization N/A Not directly related but informative

Q & A

Q. What are the recommended methodologies for synthesizing 2-Chloro-2',4',6'-trimethoxychalcone and validating its purity?

The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone and a chlorinated benzaldehyde derivative under basic conditions. Post-synthesis, purity validation should include:

  • High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and absence of side products.
  • UV-Vis spectroscopy to verify electronic transitions consistent with chalcone derivatives (λmax ~300–400 nm) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., theoretical molecular weight: ~318.75 g/mol for C17H15ClO4) .

Q. How can researchers characterize the electronic properties of this compound?

  • Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) can model electron distribution, HOMO-LUMO gaps, and charge transfer dynamics .
  • Cyclic Voltammetry (CV) experimentally determines redox potentials, which correlate with DFT-predicted energy levels .

Q. What are the initial steps for evaluating the bioactivity of this compound?

  • In vitro assays (e.g., enzyme inhibition, antimicrobial disk diffusion) should use standardized protocols (e.g., CLSI guidelines).
  • Dose-response curves (IC50/EC50) must account for solvent controls (e.g., DMSO ≤1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in electronic properties be resolved?

  • Calibration of DFT functionals : Compare results from B3LYP with higher-accuracy methods like CAM-B3LYP or M06-2X to address over/underestimation of excitation energies .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in simulations to match experimental solvent conditions (e.g., methanol vs. acetonitrile) .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in analogs of this chalcone?

  • Systematic substitution : Synthesize derivatives with variations in methoxy (-OCH3) and chloro (-Cl) positions to isolate electronic vs. steric effects.
  • Multivariate analysis : Use principal component analysis (PCA) to correlate substituent patterns with bioactivity data (e.g., IC50) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Standardization of assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolic stability testing : Evaluate compound degradation in assay media (e.g., via LC-MS) to distinguish true activity from artifacts .

Q. What strategies improve synthetic yield while minimizing by-products?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalyst optimization : Screen Lewis acids (e.g., BF3·Et2O) or ionic liquids to enhance coupling efficiency .

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